(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)21(3,19(23)24)22-20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18H,12H2,1-3H3,(H,22,25)(H,23,24)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEZXIRZNQCCNN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid, a key building block in modern peptide science. Also known as Fmoc-α-methyl-L-valine, this sterically hindered amino acid derivative is utilized to enhance the pharmacological properties of peptide-based therapeutics.

Core Properties and Data

This compound is a synthetic derivative of the natural amino acid L-valine. The presence of both an N-terminal Fmoc protecting group and a methyl group on the α-carbon introduces unique structural constraints that are highly valued in peptide chemistry.

Physicochemical Properties

The fundamental physicochemical properties of the compound are summarized below. This data is essential for experimental design, including solvent selection, reaction setup, and analytical method development.

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.42 g/mol |

| CAS Number | 169566-81-8 |

| Appearance | White to off-white solid powder |

| Purity (Typical) | ≥97% (HPLC) |

| Boiling Point | 554.1 °C at 760 mmHg (Predicted) |

| Density | 1.209 g/cm³ (Predicted) |

| Flash Point | 288.9 °C (Predicted) |

| Storage Temperature | Powder: -20°C (long-term), 4°C (short-term) In Solvent: -80°C (months), -20°C (weeks) |

Computed Molecular Descriptors

Molecular descriptors are crucial for in silico modeling, including ADME/Tox prediction and understanding the compound's behavior in biological systems.

| Descriptor | Value |

| LogP (Octanol-Water Partition Coefficient) | 4.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area (TPSA) | 75.6 Ų |

| Exact Mass | 353.162708 g/mol |

| Complexity | 512 |

Biological Context and Applications

Fmoc-α-methyl-L-valine is primarily used as a building block in solid-phase peptide synthesis (SPPS). It is classified as a non-proteinogenic, or unnatural, amino acid. The key feature driving its use is the α-methyl group, which provides significant steric hindrance around the adjacent peptide bond.

This modification is a common strategy in medicinal chemistry to:

-

Increase Metabolic Stability: The steric bulk of the α-methyl group protects the adjacent peptide bond from cleavage by proteases and peptidases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Induce Conformational Rigidity: The restricted bond rotation imparts a more defined and stable conformation to the peptide backbone. This can lead to higher binding affinity and selectivity for the biological target.

-

Enhance Cell Permeability: In some contexts, the overall change in peptide conformation and hydrophobicity can improve its ability to cross cell membranes.

While this compound is a derivative of valine, which is used in ergogenic supplements, there is no direct evidence of its own biological activity in this regard.[1] Its role is firmly established as a structural component for enhancing peptide drug candidates.[2]

Experimental Protocols

Representative Synthesis Strategy

Objective: To synthesize Fmoc-α-methyl-L-valine from L-valine.

Materials:

-

L-Valine

-

Thionyl chloride (SOCl₂)

-

Methanol (MeOH)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), Anhydrous

-

Dimethylformamide (DMF), Anhydrous

-

Methyl iodide (MeI) or Dimethyl sulfate

-

Potassium carbonate (K₂CO₃), Anhydrous

-

2-Mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)

Methodology:

-

Carboxyl Protection: Convert L-valine to its methyl ester by reacting with thionyl chloride in methanol. This protects the carboxylic acid from participating in subsequent reactions.

-

Temporary Amine Protection: Protect the primary amine of the L-valine methyl ester with an ortho-nitrobenzenesulfonyl (o-NBS) group. This is achieved by reacting it with o-NBS-Cl in the presence of a base like TEA in anhydrous DCM. The o-NBS group is stable to methylation conditions but can be removed orthogonally to the Fmoc group.

-

α-Alkylation (Methylation): This is a critical and challenging step. A strong, non-nucleophilic base (e.g., LDA or KHMDS) is used to deprotonate the α-carbon, followed by quenching with an electrophile (methyl iodide). This step establishes the key α-methyl group. Note: This step must be performed under strictly anhydrous conditions at low temperature (e.g., -78°C) to minimize side reactions.

-

Removal of Temporary Amine Protection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, and a base like DBU in DMF.

-

Fmoc Protection: The now-exposed secondary amine is protected by reacting it with Fmoc-OSu in the presence of a mild base like sodium bicarbonate in a dioxane/water mixture.

-

Carboxyl Deprotection (Saponification): The methyl ester is hydrolyzed to the free carboxylic acid using a base such as lithium hydroxide (LiOH) or NaOH in a water/THF mixture, followed by acidic workup.

-

Purification: The final product is purified by silica gel column chromatography to yield the pure Fmoc-α-methyl-L-valine.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its use in Fmoc-based SPPS. Due to significant steric hindrance, its coupling requires optimized conditions compared to standard proteinogenic amino acids.

Objective: To couple Fmoc-α-methyl-L-valine onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus (pre-swollen in DMF)

-

Fmoc-α-methyl-L-valine

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM

-

Chloranil or Kaiser test reagents for reaction monitoring

Methodology:

-

Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min). The resin is then thoroughly washed with DMF.

-

Activation of Amino Acid: In a separate vessel, dissolve Fmoc-α-methyl-L-valine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature. Note: Due to steric hindrance, the coupling time is significantly longer than for standard amino acids and may require 4-12 hours or even overnight for completion.

-

Reaction Monitoring: The completion of the coupling reaction should be monitored. The Kaiser test is not effective for secondary amines like the one formed after coupling. The Chloranil test is a suitable alternative, where a negative result (colorless or yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove any excess reagents before proceeding to the next cycle of deprotection and coupling.

Stock Solution and Formulation Preparation

Objective: To prepare solutions for in vitro and in vivo use.

3.3.1 Stock Solution (DMSO)

-

Materials: Fmoc-α-methyl-L-valine, DMSO (anhydrous), ultrasonic bath.

-

Protocol: To prepare a 100 mg/mL stock solution, weigh 100 mg of the compound and add 1 mL of DMSO. Use an ultrasonic bath to facilitate dissolution. Note that hygroscopic DMSO can significantly impact solubility; use a newly opened bottle. Store aliquots at -80°C.

3.3.2 In Vivo Formulation (Example)

-

Materials: DMSO stock solution, PEG300, Tween 80, sterile saline (0.9% NaCl).

-

Protocol (for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline formulation):

-

Start with the required volume of DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Add sterile saline to reach the final volume and mix thoroughly. The final concentration should be determined based on the specific experimental requirements and solubility limits in the final formulation.

-

References

An In-depth Technical Guide to Fmoc-L-2-amino-2,3-dimethylbutanoic Acid: A Core Component in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-2-amino-2,3-dimethylbutanoic acid, a crucial building block in the field of peptide chemistry. It details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), offering valuable insights for researchers engaged in peptide-based drug discovery and development.

Chemical Structure and Physicochemical Properties

Fmoc-L-2-amino-2,3-dimethylbutanoic acid, also known as Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, is a synthetic amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a cornerstone for the stepwise assembly of peptides in SPPS. The "L" configuration denotes the (S)-enantiomer at the alpha-carbon, which is the stereoisomer predominantly found in natural proteins.

The core structure features a valine isomer with a methyl group at the alpha-position, contributing to its unique steric hindrance which can influence peptide conformation and stability.

Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-2,3-dimethylbutanoic acid | - |

| Synonyms | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, Fmoc-α-methyl-L-valine | - |

| CAS Number | 53940-83-3 (for the unprotected amino acid) | [1][2][3] |

| Molecular Formula | C21H23NO4 | Calculated |

| Molecular Weight | 353.41 g/mol | Calculated[4] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in organic solvents such as DMF and DMSO | [5] |

Synthesis of Fmoc-L-2-amino-2,3-dimethylbutanoic Acid

The synthesis of Fmoc-L-2-amino-2,3-dimethylbutanoic acid typically involves the reaction of L-2-amino-2,3-dimethylbutanoic acid with a Fmoc-donating reagent under basic conditions. A standard laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis of Fmoc-L-2-amino-2,3-dimethylbutanoic Acid

Materials:

-

L-2-amino-2,3-dimethylbutanoic acid

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)

-

1,4-Dioxane

-

Water (deionized)

-

Diethyl ether

-

Hexane

-

Hydrochloric acid (HCl), 1M

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve L-2-amino-2,3-dimethylbutanoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate. Cool the solution to 0 °C in an ice bath.

-

Addition of Fmoc Reagent: Dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution at 0 °C over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

-

Drying and Concentration:

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final white solid product.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-2-amino-2,3-dimethylbutanoic acid is primarily used as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed at each cycle of peptide chain elongation.

Experimental Protocol: Incorporation of Fmoc-L-2-amino-2,3-dimethylbutanoic Acid into a Peptide Chain via SPPS

This protocol outlines a single coupling cycle for adding Fmoc-L-2-amino-2,3-dimethylbutanoic acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).[6][7]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-L-2-amino-2,3-dimethylbutanoic acid

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.[8]

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (3-5 times), IPA (2-3 times), and finally DMF (3-5 times) to remove residual piperidine.[9]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-2-amino-2,3-dimethylbutanoic acid (3-5 equivalents relative to the resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (DIPEA, 6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid in the desired peptide sequence.

Visualization of Structures and Workflows

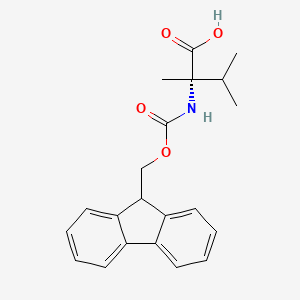

To provide a clearer understanding of the molecular structure and its role in peptide synthesis, the following diagrams have been generated.

Caption: Chemical structure of Fmoc-L-2-amino-2,3-dimethylbutanoic acid.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. (2S)-2-amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 7408715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Fmoc-Protected 2,3-Dimethylbutanoic Acid Derivatives in Peptide Synthesis

This technical guide provides an in-depth overview of Fmoc-protected 2,3-dimethylbutanoic acid derivatives, crucial building blocks for researchers, scientists, and professionals in drug development. Due to the structural ambiguity of "Fmoc-2,3-dimethylbutanoic acid," this document addresses the various isomers resulting from the position of the amino group and the stereochemistry of the chiral centers.

Introduction to Fmoc-Protected Amino Acids in Peptide Synthesis

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-labile nature allows for orthogonal protection strategies, enabling the synthesis of complex peptide sequences with high purity and yield.[1][2][3] Fmoc-protected amino acids are widely available and are integral to the production of therapeutic peptides.[2][3] The incorporation of structurally unique amino acids, such as derivatives of 2,3-dimethylbutanoic acid, can impart specific conformational constraints and properties to peptides, which is of significant interest in drug design.

Isomers of Fmoc-Aminodimethylbutanoic Acid

The term "Fmoc-2,3-dimethylbutanoic acid derivative" can refer to several isomers depending on the position of the amine and the stereoconfiguration. Below are details for specific, commercially available isomers.

This compound, also known as (R)-Fmoc-β²-homovaline, is a β-amino acid derivative. The presence of the aminomethyl group at the 2-position and the methyl group at the 3-position introduces a unique structural element into a peptide backbone.

Chemical Data:

| Property | Value | Reference |

| CAS Number | 501331-02-8 | [4][5] |

| Molecular Formula | C₂₁H₂₃NO₄ | [4][5] |

| Molecular Weight | 353.41 g/mol | [4] |

| Appearance | White powder | [4][5] |

| Purity | ≥ 99% (HPLC) | [4][5] |

| Optical Rotation | [α]D²⁰ = -21 ± 2º (c=1 in DMF) | [4][5] |

| Storage | 0 - 8 °C | [4][5] |

This is an α-amino acid derivative with two methyl groups at the 2 and 3 positions.

Chemical Data:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | |

| Molecular Weight | 353.418 g/mol | |

| Purity | 95% | |

| Storage | 2 - 8 °C |

This is a β-amino acid derivative with methyl groups at the 2 and 3 positions.

Chemical Data:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃O₄N₁ | [6] |

| Molecular Weight | 353.42 g/mol | [6] |

| MDL Number | MFCD32827913 | [6] |

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid derivative into a peptide chain on a solid support. Specific reaction times and reagents may need to be optimized depending on the specific amino acid and peptide sequence.

Materials:

-

Fmoc-protected amino acid

-

Solid-phase synthesis resin (e.g., Rink amide, Wang, 2-chlorotrityl)[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid and coupling reagents in DMF.

-

Add the solution to the resin.

-

Allow the reaction to proceed for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of SPPS Workflow

The following diagram illustrates the general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for one cycle of Fmoc solid-phase peptide synthesis.

Logical Relationship for Synthesis Planning

The selection of a specific isomer and synthesis strategy is a critical step in peptide design. The following diagram outlines the logical considerations.

Caption: Logical workflow for planning the synthesis of a peptide containing a 2,3-dimethylbutanoic acid derivative.

References

- 1. peptide.com [peptide.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc-(S)-3-amino-2,3-dimethylbutanoic acid [sigmaaldrich.com]

- 7. chem.uci.edu [chem.uci.edu]

Spectroscopic and Synthetic Profile of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid. This derivative of valine is a valuable building block in peptide synthesis, particularly for the incorporation of sterically hindered amino acid residues.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental for selective protection in solid-phase peptide synthesis.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Assignment | (S)-2-amino-2,3-dimethylbutanoic acid (Predicted, D₂O) | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (Expected in CDCl₃) |

| α-CH₃ | Singlet | Singlet, ~1.5 ppm |

| β-CH(CH₃)₂ | Multiplet | Multiplet |

| β-CH(CH ₃)₂ | Doublet | Doublet, ~0.9-1.1 ppm |

| NH | --- | Broad singlet, variable |

| Fmoc-CH | --- | Triplet, ~4.2 ppm |

| Fmoc-CH₂ | --- | Doublet, ~4.4 ppm |

| Fmoc-Aromatic | --- | Multiplets, ~7.2-7.8 ppm |

¹³C NMR (Carbon NMR)

| Assignment | (S)-2-amino-2,3-dimethylbutanoic acid (Predicted, D₂O) | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (Expected in CDCl₃) |

| C =O | ~175-180 ppm | ~176 ppm |

| α-C | ~60-65 ppm | ~60-65 ppm |

| α-C H₃ | ~20-25 ppm | ~20-25 ppm |

| β-C H | ~30-35 ppm | ~30-35 ppm |

| β-C H₃ | ~18-20 ppm | ~18-20 ppm |

| Fmoc-C H | --- | ~47 ppm |

| Fmoc-C H₂ | --- | ~67 ppm |

| Fmoc-Aromatic C | --- | ~120, 125, 127, 128, 141, 144 ppm |

| Fmoc-C =O | --- | ~156 ppm |

Mass Spectrometry (MS)

| Technique | (S)-2-amino-2,3-dimethylbutanoic acid | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid |

| Molecular Weight | 131.17 g/mol [4][5] | 353.42 g/mol |

| Monoisotopic Mass | 131.094628657 Da[4][5] | 353.162708 g/mol (Calculated) |

| Expected [M+H]⁺ | 132.1025 | 354.1705 |

| Expected [M+Na]⁺ | 154.0844 | 376.1524 |

Infrared (IR) Spectroscopy

| Functional Group | (S)-2-amino-2,3-dimethylbutanoic acid (Expected, KBr Pellet) | Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (Expected, KBr Pellet) |

| O-H (Carboxylic Acid) | Broad, 3300-2500 cm⁻¹ | Broad, 3300-2500 cm⁻¹ |

| N-H (Amine) | 3100-3000 cm⁻¹ (stretch), 1640-1560 cm⁻¹ (bend) | ~3300 cm⁻¹ (stretch, carbamate) |

| C-H (Aliphatic) | 2970-2850 cm⁻¹ | 2970-2850 cm⁻¹ |

| C=O (Carboxylic Acid) | ~1700 cm⁻¹ | ~1710 cm⁻¹ |

| C=O (Carbamate) | --- | ~1690 cm⁻¹ |

| C=C (Aromatic) | --- | ~1450 cm⁻¹ |

Experimental Protocols

The following protocols describe the general procedures for the synthesis of Fmoc-protected amino acids and their characterization. These can be adapted for the specific synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.

Synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid

This procedure is based on standard methods for the Fmoc protection of amino acids.[6]

Materials:

-

(S)-2-amino-2,3-dimethylbutanoic acid

-

9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-2-amino-2,3-dimethylbutanoic acid in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[7]

Mass Spectrometry:

-

High-resolution mass spectra (HRMS) can be obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Samples are typically dissolved in methanol or acetonitrile.

Infrared Spectroscopy:

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be prepared as a KBr pellet or as a thin film on a salt plate.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.

Caption: General workflow for the synthesis of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. reactivi.ro [reactivi.ro]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 229525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-amino-2,3-dimethylbutanoic acid | C6H13NO2 | CID 7408715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Commercial Availability and Synthetic Guidance for Fmoc-Protected Dimethylbutanoic Acid Derivatives

A Technical Guide for Researchers in Peptide Synthesis and Drug Development

Introduction

Fmoc-protected dimethylbutanoic acid derivatives represent a class of sterically hindered amino acids that are of increasing interest in peptide and medicinal chemistry. The incorporation of these unnatural amino acids can induce specific conformational constraints on peptide backbones, enhance proteolytic stability, and modulate biological activity. However, their bulkiness presents significant challenges during solid-phase peptide synthesis (SPPS). This technical guide provides an overview of the commercial availability of various Fmoc-protected dimethylbutanoic acid isomers and offers insights into experimental protocols for their successful incorporation into peptide chains.

Commercial Suppliers of Fmoc-Protected Dimethylbutanoic Acid Derivatives

The commercial availability of specific isomers of Fmoc-protected dimethylbutanoic acid can vary. While some derivatives are readily available from major chemical suppliers, others may require custom synthesis. Researchers are encouraged to inquire with suppliers about the availability of specific isomers not listed in their catalogs.

| Product Name | Isomeric Structure | Supplier(s) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-(S)-3-amino-2,3-dimethylbutanoic acid | 2,3-dimethyl | Sigma-Aldrich | - | Not available | C₂₁H₂₃NO₄ | 353.42 |

| Fmoc-4-amino-3,3-dimethyl-butyric acid | 3,3-dimethyl (beta-homo) | Chem-Impex | - | Not available | - | -[1] |

| Fmoc-DL-3-aminobutyric acid | 3-methyl (related) | Fluorochem | - | 186320-18-3 | C₁₉H₁₉NO₄ | 325.36[2] |

| Fmoc-D-α-aminobutyric acid | 2-methyl (related) | Chem-Impex | ≥ 99% | 170642-27-0 | C₁₉H₁₉NO₄ | 325.4[3] |

| Fmoc-L-α-aminobutyric acid | 2-methyl (related) | Chem-Impex | ≥ 99.5% | 135112-27-5 | C₁₉H₁₉NO₄ | 325.4[4] |

| Fmoc-DL-2-aminobutyric acid | 2-methyl (related) | ChemicalBook | - | 174879-28-8 | C₁₉H₁₉NO₄ | 325.36[5] |

| Fmoc-Abu-OH | 2-methyl (related) | Sigma-Aldrich | ≥98% | 135112-27-5 | C₁₉H₁₉NO₄ | 325.36[6] |

| Fmoc-2-Abu-OH | 2-methyl (related) | Aapptec Peptides | - | 135112-27-5 | - | -[7] |

Note: This table is not exhaustive and represents a snapshot of available data. Purity and other specifications should be confirmed with the supplier.

Experimental Protocols: Overcoming Steric Hindrance in Peptide Coupling

The primary challenge in utilizing Fmoc-protected dimethylbutanoic acids is the steric hindrance at the α- or β-carbon, which significantly slows down the kinetics of peptide bond formation. This can lead to incomplete couplings, resulting in deletion sequences and difficult purifications. Drawing parallels with the well-studied α,α-disubstituted amino acid, α-aminoisobutyric acid (Aib), can provide valuable strategies for optimizing coupling protocols.[8][9][10][11]

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard workflow for Fmoc-SPPS. For sterically hindered residues like dimethylbutanoic acid, modifications to the coupling step are crucial.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. FMOC-DL-2-AMINOBUTYRIC ACID price,buy FMOC-DL-2-AMINOBUTYRIC ACID - chemicalbook [m.chemicalbook.com]

- 6. Fmoc-Abu-OH Novabiochem 135112-27-5 [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. lifetein.com [lifetein.com]

- 11. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility of Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is a sterically hindered, non-proteinogenic amino acid derivative used in solid-phase peptide synthesis (SPPS). Its unique structure, featuring methyl groups on both the α- and β-carbons, imparts conformational constraints on the resulting peptides, making it a valuable building block for designing peptides with specific secondary structures or enhanced stability. However, these same structural features significantly influence its solubility, a critical parameter for ensuring efficient and successful peptide coupling reactions.

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, outlines a standard protocol for its empirical determination, and illustrates the key factors and workflows involved.

Factors Influencing Solubility

The solubility of any Fmoc-protected amino acid is a complex interplay of several factors. For a bulky derivative like Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid, the following are particularly important:

-

Solute Structure: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group dominates the molecule's character, favoring solubility in polar aprotic solvents. The Cα,Cβ-dimethylated side chain is non-polar and bulky, which can reduce solubility compared to simpler amino acids like Fmoc-Ala-OH.

-

Solvent Properties: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are generally effective at solvating Fmoc-amino acids.[1][] Their ability to disrupt intermolecular interactions is key to achieving dissolution.

-

Intermolecular Forces: Aggregation, driven by π-stacking of the fluorenyl groups and hydrogen bonding, can significantly decrease solubility.[3]

-

Temperature: In many cases, gentle heating can increase both the rate of dissolution and the equilibrium solubility of a compound.[3]

The logical relationship between these factors is visualized below.

Caption: Logical diagram of key factors that determine compound solubility.

Solubility Profile

Precise, publicly available quantitative solubility data for Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is limited, as values are typically determined empirically on a case-by-case basis.[3][4] However, based on the general properties of sterically hindered and hydrophobic Fmoc-amino acids, a qualitative and expected solubility profile can be summarized.

| Solvent | Abbreviation | Type | Expected Solubility | Notes |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Good to Moderate | The most common solvent for SPPS. Solubility can be variable; high-purity, amine-free DMF is essential.[3] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Good to High | Often exhibits higher solvating power than DMF, especially for hydrophobic or aggregation-prone sequences.[3] |

| Dimethyl sulfoxide | DMSO | Polar Aprotic | High | An excellent solvent for most Fmoc-amino acids. Often used as a co-solvent to enhance the solubility of difficult compounds in DMF.[3] |

| Dichloromethane | DCM | Non-polar | Low to Moderate | Generally less effective for dissolving Fmoc-amino acids compared to polar aprotic solvents, but may be used in specific protocols or solvent mixtures.[5] |

| Tetrahydrofuran | THF | Polar Aprotic | Low | Not a primary solvent for dissolving Fmoc-amino acids for coupling reactions. |

| Acetonitrile | ACN | Polar Aprotic | Poor to Low | Primarily used in HPLC mobile phases for purification and analysis, not as a dissolution solvent for coupling. |

| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group and side chain render the compound insoluble in aqueous media. |

| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Poor to Low | Not typically used for dissolution in SPPS coupling steps. |

Disclaimer: This table provides a general guide. Actual solubility can vary based on the specific batch, purity, and experimental conditions (e.g., temperature, moisture content). Empirical determination is strongly recommended.

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7] It is a reliable technique that measures the saturation concentration of a solute in a solvent at a specific temperature.

Objective: To determine the saturation solubility of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid in a specific solvent at a defined temperature.

Materials:

-

Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (solid powder)

-

Test solvent (e.g., high-purity, amine-free DMF)

-

Glass vials with screw caps (e.g., 2 mL)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

High-speed centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

The workflow for this protocol is outlined in the diagram below.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid (e.g., 20-30 mg, ensuring solid remains after equilibration) into a pre-weighed glass vial.[6]

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

-

Tightly cap the vial and record the total mass.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[8] The solution should appear as a slurry or suspension.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to create a compact pellet of the undissolved solid.[9]

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.[4]

-

Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor is often necessary.

-

-

HPLC Analysis & Quantification:

-

Prepare a series of standard solutions of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid with known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area (at the appropriate UV wavelength, ~265 nm for the Fmoc group) against concentration.[4]

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units (e.g., mg/mL or Molarity).

-

This rigorous protocol ensures the generation of reliable and reproducible solubility data, which is essential for optimizing reaction conditions in peptide synthesis and other drug development applications.

References

- 1. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to Sterically Hindered Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sterically Hindered Amino Acids

Sterically hindered amino acids are a class of non-proteinogenic amino acids featuring bulky substituents at the α-carbon (Cα) or the amide nitrogen (Nα).[1] These modifications impose significant conformational constraints on the peptide backbone, making them invaluable tools in peptide design, medicinal chemistry, and materials science.[1] By restricting the rotation around the phi (φ) and psi (ψ) dihedral angles, these amino acids guide peptides to adopt well-defined secondary structures, such as helices and β-turns, even in short sequences.[1] This controlled induction of secondary structure and enhanced proteolytic stability makes them essential for the development of peptidomimetics and novel therapeutics.[1]

Two primary classes of sterically hindered amino acids are α,α-disubstituted amino acids and N-alkylated amino acids.[1][2] The former involves the replacement of the α-hydrogen with an alkyl group or other substituents, which profoundly influences the peptide's secondary structure.[1][3] N-alkylation of the peptide backbone also reduces conformational flexibility and can significantly improve resistance to enzymatic degradation.[1][4]

Impact on Peptide Structure and Conformation

The incorporation of sterically hindered amino acids has a predictable and significant impact on the peptide backbone conformation. The allowed regions in the Ramachandran plot are severely restricted for these residues.[1]

-

α,α-Disubstituted Amino Acids: These amino acids, with two substituents on the α-carbon, dramatically limit the accessible conformational space, forcing the peptide chain to bend.[5] This leads to the formation of rigid secondary structures.[5]

-

α-Aminoisobutyric acid (Aib): As one of the most studied examples, Aib strongly promotes the formation of 3(10)-helices due to the presence of two methyl groups on its α-carbon.[1]

-

Chiral α-Methylated α,α-Disubstituted Amino Acids: Peptides composed of these amino acids tend to form 3(10)-helical structures.[6][7]

-

Chiral α-Ethylated α,α-Disubstituted Amino Acids: In contrast, peptides made from these amino acids typically adopt a fully extended C5-conformation.[6][7]

-

-

N-Alkylated Amino Acids: The presence of an alkyl group on the amide nitrogen introduces a different set of conformational preferences.[1] This modification is found in many biologically active natural products and is a key strategy for improving the pharmacological profile of synthetic peptides.[1][2]

-

β-Amino Acids: These are another class of sterically influential amino acids where the amino group is attached to the β-carbon.[8] Their longer backbone alters the secondary structure, and they can be used to create peptidomimetics with high biological activity and resistance to proteolysis.[8][9]

Quantitative Data on Conformational Properties

The following table summarizes the impact of representative sterically hindered amino acids on peptide backbone dihedral angles.

| Amino Acid Type | Example | Typical Dihedral Angles (φ, ψ) | Predominant Secondary Structure |

| α,α-Disubstituted | Aib | (~±57°, ~±47°) | 3(10)-Helix |

| α,α-Disubstituted | Diethylglycine (Deg) | Restricted to extended conformations | Fully planar C5-conformation |

| N-Alkylated | N-Methylalanine | Alters Ramachandran space, cis/trans isomerism | Varies, can disrupt helices |

| β-Amino Acid | β-Alanine | Expanded Ramachandran space | Can form unique helical structures (e.g., 14-helix) |

Synthesis and Incorporation into Peptides

The synthesis of sterically hindered amino acids and their incorporation into peptides pose significant challenges due to the reduced reactivity of the sterically crowded centers.[1] However, various synthetic strategies and specialized coupling techniques have been developed to overcome these obstacles.

Synthesis of Sterically Hindered Amino Acids

Common methods for preparing α,α-disubstituted amino acids include the Bucherer-Bergs synthesis and the Strecker synthesis.[1] Another approach involves the alkylation of a glycine equivalent.[1] A more recent method allows for the preparation of sterically hindered N-acyl, gem-disubstituted amino acids through the addition of organometallic reagents to N-carboxyanhydrides (NCA).[10] This process is tolerant of a wide variety of functional groups.[10]

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered amino acids into a peptide chain via SPPS is often difficult, leading to slow reaction rates and incomplete coupling.[11][12] To address this, several strategies are employed:

-

High-Reactivity Coupling Reagents: Standard carbodiimide reagents like DCC or DIC are often insufficient.[11] More potent uronium/aminium salts (e.g., HATU, HBTU, COMU) and phosphonium salts (e.g., PyAOP, PyBOP®) are recommended.[11][13] These reagents form highly reactive esters that facilitate the difficult couplings.[11] Amino acid fluorides are also highly effective for coupling sterically hindered residues like Aib.[13][14]

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate the coupling of bulky amino acids, driving reactions to completion more efficiently than at room temperature.[1][15]

-

Optimized Reaction Conditions: This may include increasing the equivalents of the amino acid and coupling reagent, extending reaction times, and using additives like HOAt or Oxyma to suppress racemization.[11]

The following diagram illustrates a typical workflow for the incorporation of a sterically hindered amino acid using SPPS.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating sterically hindered amino acids.

Quantitative Data on Coupling Efficiency

The choice of coupling reagent is critical for achieving high yields when working with sterically hindered amino acids. The table below provides a comparison of the efficiency of different coupling reagents.

| Coupling Reagent | Activating Additive | Base | Typical Coupling Time (Microwave) | Typical Yield for Hindered Coupling |

| DIC | Oxyma Pure | DIPEA | 5-10 min | Moderate to High |

| HBTU | HOBt | DIPEA | 5-10 min | High |

| HATU | HOAt | DIPEA | 2-5 min | Very High |

| COMU | None (internal) | DIPEA | 2-5 min | Very High |

| PyAOP | HOAt | DIPEA | 5-10 min | Very High |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-α,α-dibenzylglycine

This protocol is a generalized procedure based on the alkylation of a glycine equivalent.[1]

-

Alkylation:

-

Dissolve ethyl nitroacetate in a suitable solvent (e.g., acetonitrile).

-

Add N,N-diisopropylethylamine (DIEA) and a catalytic amount of a tetraalkylammonium salt.

-

Add benzyl bromide (2.2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

-

Nitro Reduction:

-

Dissolve the resulting α,α-dibenzyl nitroacetate in acetic acid.

-

Add zinc dust portion-wise while cooling in an ice bath.

-

Stir until the reduction is complete, then filter and concentrate the solution.

-

-

Boc Protection and Saponification:

-

Dissolve the crude amino ester in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (3 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents). Stir vigorously at room temperature overnight.

-

Add 1M sodium hydroxide solution to the reaction mixture until the pH is approximately 12. Stir for 6 hours to hydrolyze the ester.

-

-

Purification:

-

Acidify the reaction mixture with 1M hydrochloric acid to pH 2-3 and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

After filtration and concentration, purify the crude N-Boc-α,α-dibenzylglycine by silica gel column chromatography.[1]

-

Protocol 2: Microwave-Assisted SPPS of a Peptide Containing Aib

This protocol outlines a general procedure for incorporating a sterically hindered amino acid like Aib into a peptide sequence on a Rink amide resin using a microwave peptide synthesizer.[1]

-

Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[1]

-

Fmoc Deprotection:

-

Drain the DMF and add a 20% piperidine solution in DMF.

-

Perform microwave-assisted deprotection (e.g., 50W, 50°C for 3 minutes).

-

Drain and repeat the deprotection step once. Wash the resin thoroughly with DMF.[1]

-

-

Coupling of Fmoc-Aib-OH:

-

Prepare a solution of Fmoc-Aib-OH (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Perform microwave-assisted coupling (e.g., 50W, 75°C for 10 minutes).

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin and allow it to react for 2-3 hours at room temperature.[1]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Applications in Drug Development

Sterically hindered amino acids are powerful tools for modulating the structure and function of peptides, making them indispensable in the development of peptidomimetics and novel therapeutics.[1] Their ability to induce specific secondary structures and enhance proteolytic stability addresses some of the major limitations of peptide-based drugs.[1][12][16]

-

Enhanced Stability: The bulky side chains or N-alkylation can shield the peptide backbone from enzymatic cleavage, increasing the in vivo half-life of the drug.[1][4][16]

-

Improved Receptor Binding: By constraining a peptide into its bioactive conformation, these amino acids can enhance its binding affinity and selectivity for its target receptor.

-

Peptidomimetics: They are key components in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[17]

-

Modulation of Protein-Protein Interactions: Peptides containing these residues can be designed to target and disrupt protein-protein interactions, which are implicated in many diseases.[18]

Peptides containing unnatural amino acids can be designed to act as potent and selective agonists or antagonists of G protein-coupled receptors (GPCRs).[1] The diagram below illustrates a canonical GPCR signaling cascade initiated by the binding of a peptide agonist.

Caption: A simplified Gs-coupled GPCR signaling pathway activated by a peptide agonist.

Conclusion

Sterically hindered amino acids are a cornerstone of modern peptide chemistry and drug design. Their ability to precisely control peptide conformation and enhance metabolic stability has enabled the development of a new generation of peptide-based therapeutics with improved efficacy and pharmacokinetic profiles. While their synthesis and incorporation can be challenging, advancements in synthetic methodologies, particularly in coupling reagents and automated synthesis, continue to expand their accessibility and application.[12][19] The continued exploration of novel sterically hindered amino acids will undoubtedly lead to the discovery of new bioactive peptides with significant therapeutic potential.[1][3]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-peptide - Wikipedia [en.wikipedia.org]

- 9. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. scienmag.com [scienmag.com]

- 13. bachem.com [bachem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. thieme.de [thieme.de]

Physical and chemical characteristics of Fmoc-C,C-dimethylated amino acids

An In-depth Technical Guide to Fmoc-Cα,α-Dimethylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cα,α-dimethylated amino acids, with α-aminoisobutyric acid (Aib) as the parent compound, are non-proteinogenic building blocks that have become indispensable in modern peptide science and drug discovery.[1][2] Characterized by the presence of two methyl groups on the α-carbon, these amino acids introduce significant and predictable conformational constraints into peptide backbones.[1] This unique structural feature is leveraged to design peptides and peptidomimetics with enhanced properties, including stabilized secondary structures (such as 3₁₀- and α-helices), increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.[1][2][3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is ideal for solid-phase peptide synthesis (SPPS) involving these sterically hindered residues. Its removal under mild basic conditions (e.g., piperidine) is orthogonal to the acid-labile side-chain protecting groups, preserving the integrity of the growing peptide chain.[4][5] However, the very gem-dimethyl substitution that provides these desirable properties also presents a significant challenge in peptide synthesis, making the coupling of these residues notoriously difficult and necessitating specialized protocols.[1][6]

This guide provides a comprehensive overview of the physical and chemical characteristics of Fmoc-Cα,α-dimethylated amino acids, detailed experimental protocols for their incorporation, and a summary of their applications.

Physical and Chemical Characteristics

The defining characteristic of Cα,α-dimethylated amino acids is the steric bulk imposed by the two α-methyl groups. This feature governs both their physical properties and their chemical behavior in peptide synthesis and biology.

Conformational Constraints

The substitution at the α-carbon severely restricts the available conformational space of the peptide backbone, defined by the Ramachandran dihedral angles (φ, ψ). This constraint strongly promotes the formation of stable helical structures.[1][2]

-

Helix Induction : Incorporation of Aib and other dimethylated residues is a well-established strategy to induce and stabilize 3₁₀- and α-helical conformations in peptides.[1][3] This is critical for mimicking the bioactive conformation of natural peptides that target receptors or form ion channels.[3]

-

Structural Rigidity : The inherent rigidity can be exploited to design peptidomimetics that mimic the active sites of enzymes or receptors.[3] This pre-organization can lead to higher binding affinity and specificity.

Chemical Properties and Reactivity

The primary chemical challenge associated with these amino acids is the steric hindrance around the α-carbon, which significantly impedes peptide bond formation.[1][6]

-

Coupling Difficulty : Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences.[1][6]

-

Enhanced Stability : Once incorporated, the gem-dimethyl group provides steric shielding, making the adjacent peptide bonds highly resistant to cleavage by proteases and peptidases.[2][3] This enhanced proteolytic resistance is a major advantage for developing peptide-based therapeutics with longer in vivo half-lives.[2]

Physical Data

Quantitative physical data for Fmoc-Cα,α-dimethylated amino acids are crucial for synthesis planning and characterization. The data for the most common member, Fmoc-Aib-OH, is presented below.

| Property | Value | Reference |

| Compound | Fmoc-Aib-OH | - |

| Molecular Formula | C₂₀H₂₁NO₄ | - |

| Molecular Weight | 339.39 g/mol | - |

| Appearance | White to off-white powder | - |

| Melting Point | 165-170 °C | Varies by supplier |

| Purity (HPLC) | ≥99.0% | [3] |

| Solubility | Soluble in DMF, NMP, DCM | - |

Synthesis and Incorporation into Peptides

The successful use of Fmoc-Cα,α-dimethylated amino acids hinges on optimized synthesis and coupling protocols that can overcome their significant steric hindrance.

General Synthesis of Fmoc-Aib-OH

The synthesis of the monomer itself is a well-established chemical process, but its incorporation into a peptide chain via SPPS requires special attention. The diagram below illustrates a generalized workflow for incorporating a sterically hindered amino acid like Fmoc-Aib-OH into a peptide sequence.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-Aib-OH.

Experimental Protocols: Coupling a Sterically Hindered Amino Acid

Achieving high coupling efficiency requires potent activating reagents and optimized conditions. Microwave-assisted SPPS has proven particularly effective.[6][7]

Protocol 1: Microwave-Assisted Coupling using HATU

This protocol is adapted for automated microwave peptide synthesizers and is highly effective for single-residue additions.

-

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes.[2]

-

-

2. Fmoc Deprotection:

-

3. Amino Acid Coupling (Fmoc-Aib-OH):

-

4. Washing:

-

Drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM (dichloromethane), and finally DMF to prepare for the next cycle.[1]

-

-

5. Repetition and Cleavage:

-

Repeat steps 2-4 for each amino acid in the sequence.

-

After the final residue is coupled, perform a final Fmoc deprotection.

-

Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[7]

-

Precipitate the crude peptide in cold diethyl ether, purify by RP-HPLC, and confirm by mass spectrometry.[6][7]

-

Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings

For cases where even potent uronium reagents like HATU fail, converting the amino acid to its highly reactive acyl fluoride can be an effective strategy.[8]

-

1. Acyl Fluoride Formation:

-

In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent).

-

Add a fluorinating agent (e.g., TFFH - Tetramethylfluoroformamidinium hexafluorophosphate) and a suitable non-nucleophilic base.

-

Stir the mixture to form the Fmoc-Aib-F.

-

-

2. Coupling Reaction:

-

Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.

-

Allow the reaction to proceed. Reaction times may be significantly longer, and monitoring for completeness with a qualitative test (e.g., Kaiser test) is crucial.[1]

-

Comparative Data of Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating Cα,α-dimethylated amino acids. Their relative effectiveness varies significantly.

| Reagent Class | Reagent Name | Relative Reactivity for Hindered AA | Key Advantages/Disadvantages |

| Carbodiimides | DCC/DIC | Low | Often inefficient for hindered couplings; DIC is used with additives like Oxyma to boost efficiency.[8][9] |

| Uronium/Aminium Salts (OBt-based) | HBTU/PyBOP | Moderate | Better than carbodiimides but can be insufficient for residues like Aib.[8] |

| Uronium/Aminium Salts (OAt-based) | HATU/PyAOP | Very High | Among the most efficient reagents due to the high reactivity of OAt esters.[8][10] |

| Uronium/Aminium Salts (Oxyma-based) | COMU | Very High | Comparable or superior to HATU, with an improved safety profile (non-explosive).[1][8] |

| In situ Acyl Halide | TFFH | Extremely High | Generates highly reactive acyl fluorides, suitable for the most challenging couplings.[11] |

Logical Relationships and Applications

The unique structure of Cα,α-dimethylated amino acids directly influences peptide properties, which in turn enables specific applications in drug development.

Caption: Relationship between dimethylation, peptide properties, and therapeutic benefits.

Key Applications:

-

Antimicrobial Peptides (AMPs): Inducing a stable helical structure is often critical for the membrane-disrupting activity of AMPs, and Aib incorporation can enhance their potency.[2]

-

Receptor Agonists/Antagonists: By locking a peptide into its bioactive conformation, Aib can significantly increase binding affinity and efficacy at therapeutic targets like GPCRs.[3]

-

Metabolically Stable Therapeutics: The enhanced resistance to proteolysis makes Aib-containing peptides excellent candidates for drugs that require a longer duration of action in the body.[2]

Conclusion

Fmoc-Cα,α-dimethylated amino acids are powerful tools for peptide engineering. Their ability to impose specific and stable conformations while simultaneously increasing metabolic stability makes them highly valuable in the design of next-generation peptide therapeutics. While their incorporation presents synthetic challenges due to steric hindrance, these can be overcome with optimized protocols utilizing highly reactive coupling reagents and advanced techniques like microwave-assisted synthesis. A thorough understanding of their characteristics and the specialized methodologies required for their use is essential for any researcher aiming to leverage their full potential in peptide science and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. bachem.com [bachem.com]

The Rise of α,α-Disubstituted Amino Acids: A Technical Guide to Their Discovery, Synthesis, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The field of peptide and protein therapeutics is undergoing a paradigm shift, driven by the quest for molecules with enhanced stability, predictable conformations, and improved biological activity. Central to this evolution is the emergence of novel α,α-disubstituted amino acids (αα-AAs), non-proteinogenic building blocks that offer unprecedented control over peptide structure and function. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of these unique molecular scaffolds in modern drug development.

Introduction: Overcoming the Limitations of Natural Amino Acids

Traditional peptide-based drugs, while offering high specificity and potency, are often hampered by their susceptibility to enzymatic degradation and inherent conformational flexibility. The substitution of the α-hydrogen atom with a second side chain in α,α-disubstituted amino acids introduces significant steric hindrance, profoundly impacting the physicochemical and biological properties of the resulting peptides.[1][2] This seemingly simple modification leads to a cascade of advantageous effects, including restricted conformational freedom, promotion of stable secondary structures like helices and turns, and enhanced resistance to proteolytic enzymes.[2][3] Consequently, α,α-disubstituted amino acids have become invaluable tools for medicinal chemists seeking to design next-generation therapeutics with superior pharmacokinetic profiles and targeted biological activities.

Synthetic Strategies: Accessing Novel α,α-Disubstituted Amino Acids

The synthesis of α,α-disubstituted amino acids presents unique challenges due to the steric hindrance around the quaternary carbon center. However, a variety of innovative synthetic methodologies have been developed to address these challenges, enabling the creation of a diverse array of these valuable building blocks.

General Synthetic Workflow

The synthesis of peptides incorporating α,α-disubstituted amino acids typically follows a structured workflow, from the initial synthesis of the custom amino acid to its incorporation into a peptide chain and subsequent biological evaluation.

Key Experimental Protocols

Enantioselective Synthesis of α-Cyanomethylated α,α-Disubstituted α-Amino Acid Derivatives [4]

This protocol describes a direct catalytic asymmetric addition of acetonitrile to α-iminoesters.

-

Materials: α-iminoester, acetonitrile, chiral N-heterocyclic carbene (NHC) complexes of [Ir(cod)(OMe)]₂, Barton's base.

-

Procedure:

-

To a solution of the α-iminoester and Barton's base in a suitable solvent, add the chiral iridium-NHC catalyst.

-

Add acetonitrile to the reaction mixture.

-

Stir the reaction at the appropriate temperature until completion, monitored by TLC or LC-MS.

-

Purify the product by column chromatography to yield the enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivative.

-

Synthesis of (S)-2-Methylproline [3][5][6]

This procedure exemplifies the synthesis of a cyclic α,α-disubstituted amino acid.

-

Step 1: Formation of (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

React L-proline with pivalaldehyde to form the bicyclic lactone.

-

-

Step 2: Methylation

-

Prepare a solution of lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) at -78°C.

-

Add the bicyclic lactone solution to the LDA solution.

-

Add methyl iodide to the reaction mixture and stir.

-

-

Step 3: Hydrolysis

-

Heat the methylated intermediate in 3 N hydrochloric acid to reflux.

-

Remove the solvent under reduced pressure.

-

Purify the resulting (S)-2-methylproline by ion-exchange chromatography.

-

General Purification of Boc-Protected Amino Acids [7]

-

Acid-Base Extraction:

-

Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

-

Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

-

Acidify the aqueous layer to pH ~3 with a suitable acid (e.g., 3M HCl) to precipitate the Boc-amino acid.

-

Extract the product back into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

-

-

Recrystallization:

-

Dissolve the crude solid product in a minimal amount of a hot solvent in which it is soluble.

-

Slowly cool the solution to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Significance in Drug Discovery and Development

The incorporation of α,α-disubstituted amino acids into peptides has a profound impact on their therapeutic potential, leading to the development of novel antimicrobial, anticancer, and cell-penetrating peptides.

Antimicrobial Peptides (AMPs)

AMPs containing αα-AAs often exhibit enhanced lytic activity against bacterial membranes. The constrained conformation of these peptides can optimize the presentation of cationic and hydrophobic residues, facilitating their insertion into and disruption of the microbial cell membrane.

Table 1: Antimicrobial Activity of Peptides Containing α,α-Disubstituted Amino Acids

| Peptide Sequence | α,α-Disubstituted AA | Target Organism | MIC (µg/mL) | Reference |

| 17KKV derivative | 2-Aminobutyric acid | P. aeruginosa (MDRP) | Potent activity | [8] |

| Jelleine-I analog | Halogenated Phenylalanine | E. coli | - | [9] |

| Amphipathic β-amino amides | Halogenated α,α-disubstituted β-AAs | Multi-resistant bacteria | - | [9] |

Anticancer Peptides (ACPs)

The enhanced stability and defined secondary structures of peptides with αα-AAs contribute to their ability to selectively target and disrupt cancer cell membranes or interfere with intracellular pathways, leading to apoptosis.

Table 2: Anticancer Activity of Peptides Containing α,α-Disubstituted Amino Acids

| Peptide | Target Cell Line | IC50 (µM) | Reference |

| L-K6 | MCF-7 (Breast Cancer) | 30.2 | [10] |

| LL37 | HCT116 (Colorectal Cancer) | 40 | [10] |

| FK-16 | HCT116 (Colorectal Cancer) | 30 | [10] |

| RA-XII (cyclic) | Colorectal Tumor | 5 | [10] |

Cell-Penetrating Peptides (CPPs)

The incorporation of αα-AAs can stabilize the helical structures of CPPs, which is often crucial for their ability to traverse cell membranes and deliver therapeutic cargo into the cytoplasm.[11]

Table 3: Cellular Uptake Efficiency of Cell-Penetrating Peptides with α,α-Disubstituted Amino Acids

| Peptide | α,α-Disubstituted AA | Cell Line | Uptake Efficiency | Reference |

| Poly(LysAibXaa) | α-aminoisobutyric acid (Aib) | Human and Plant Cells | High long-term efficiency | [4] |

| Arginine-rich peptides | Cyclic dAAs with basic groups | - | Better than Arg nonapeptide | [1][12] |

| Helix-stabilized CPPs | Cationic ApiC2Gu | - | High permeation efficiency | [11] |

Conclusion and Future Perspectives

Novel α,α-disubstituted amino acids have unequivocally established themselves as powerful tools in the design and development of advanced peptide-based therapeutics. Their ability to confer conformational stability and proteolytic resistance has paved the way for a new generation of drugs with enhanced efficacy and improved pharmacokinetic properties. The continued exploration of novel synthetic methodologies will undoubtedly expand the diversity of accessible α,α-disubstituted amino acids, further fueling innovation in this exciting field. As our understanding of the intricate relationship between peptide structure and biological function deepens, we can anticipate the emergence of even more sophisticated and targeted therapies based on these remarkable non-proteinogenic building blocks, offering new hope for the treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of helix-stabilized cell-penetrating peptides containing cationic α,α-disubstituted amino acids as helical promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell-Penetrating Peptides Using Cyclic α,α-Disubstituted α-Amino Acids with Basic Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-(S)-2-amino-2,3-dimethylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as (S)-2-amino-2,3-dimethylbutanoic acid (a tert-leucine derivative), into peptide sequences is a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky side chain adjacent to the α-carbon impedes the formation of the peptide bond, often leading to incomplete coupling reactions, lower yields, and the generation of deletion sequences.[1][2] Standard coupling protocols are frequently insufficient to overcome this steric hindrance.

These application notes provide a detailed protocol for the efficient incorporation of Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid using the Fmoc/tBu strategy. The protocol emphasizes the use of highly reactive coupling reagents and optimized reaction conditions to achieve high coupling efficiency. The methodologies and data presented herein are intended to serve as a comprehensive guide for the successful synthesis of peptides containing this and other sterically demanding residues.

Overcoming Steric Hindrance

The primary obstacle in coupling Fmoc-(S)-2-amino-2,3-dimethylbutanoic acid is the significant steric hindrance posed by its side chain. This necessitates the use of more potent coupling reagents and optimized conditions to drive the reaction to completion.[1] Key strategies to enhance coupling efficiency include:

-